Butoxyacetic acid
Description
Contextual Background of Butoxyacetic Acid as a Metabolite
This compound is not a substance that is typically manufactured for direct commercial use; rather, it is the primary product of the metabolic breakdown of 2-butoxyethanol (B58217) (BE) and its acetate (B1210297) ester, 2-butoxyethyl acetate (BEA), within the body. cdc.govoup.comresearchgate.net Both 2-butoxyethanol and 2-butoxyethyl acetate are common ingredients in a vast array of industrial and household products, including paints, cleaning agents, and printing inks. cdc.govoup.comtandfonline.com
When these parent compounds enter the body, through inhalation, skin absorption, or ingestion, they are processed primarily by alcohol and aldehyde dehydrogenases. researchgate.netiarc.fr This metabolic process converts 2-butoxyethanol first into 2-butoxyacetaldehyde and then rapidly into this compound. researchgate.netiarc.fr Due to this efficient conversion, the presence and concentration of this compound in biological samples, such as urine, serve as a reliable indicator of exposure to 2-butoxyethanol and its derivatives. cdc.govoup.com
Significance of this compound in Toxicology and Exposure Assessment
The scientific community's focus on this compound stems from its direct involvement in the toxic effects associated with 2-butoxyethanol exposure. cdc.govresearchgate.net Research has established that this compound is the principal agent responsible for the hematological effects, or damage to red blood cells, observed in animal studies following exposure to 2-butoxyethanol. cdc.govresearchgate.netresearchgate.net
This direct link between the metabolite and a toxic outcome makes this compound a crucial biomarker of effect, not just of exposure. cdc.gov By measuring the levels of this compound in urine, researchers and occupational health professionals can estimate the internal dose of the parent compound and assess the potential risk of adverse health effects. cdc.goviarc.frhsl.gov.uk This is particularly important because dermal absorption of 2-butoxyethanol can be a significant route of exposure, which may not be accurately reflected by air monitoring alone. iarc.frhsl.gov.uk
The measurement of total this compound, which includes both the free acid and its conjugated form (often with glutamine), is now recommended as the most reliable biomarker for monitoring exposure to 2-butoxyethanol. tandfonline.comiarc.frnih.gov This is because the extent of conjugation can vary significantly between individuals and even within the same individual over time. tandfonline.comnih.gov
Research Trajectories and Contemporary Relevance of this compound Studies
Current research on this compound continues to explore several key areas. A primary focus is the refinement of analytical methods for its detection and quantification in biological samples. oup.comiarc.frresearchgate.net Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are continuously being improved to enhance sensitivity and accuracy. iarc.frcdc.govhsl.gov.uk
Another significant area of investigation is the toxicokinetics of this compound, which examines how the body absorbs, distributes, metabolizes, and excretes the compound. europa.eunih.govepa.gov Studies in this area have revealed that the elimination of this compound can be slower than its parent compound, 2-butoxyethanol, and that its elimination kinetics can be nonlinear, meaning the rate of elimination can change with the level of exposure. europa.eu
Furthermore, ongoing research aims to better understand the inter-individual variability in this compound metabolism and excretion. tandfonline.comnih.gov Factors such as genetic polymorphisms in metabolic enzymes, like cytochrome P450 2E1, are being investigated to determine their influence on an individual's susceptibility to the toxic effects of 2-butoxyethanol. nih.gov This research is vital for establishing more precise and personalized exposure limits and for protecting the health of workers and the general public.
Detailed Research Findings
Urinary this compound Levels in Occupational and Non-Occupational Settings
| Population | This compound Level (mg/g creatinine) | Reference |
| Occupationally Exposed Persons | Up to 330 | cdc.gov |
| Non-Occupationally Exposed Persons | As high as 0.6 | cdc.gov |
| French House Painters (low exposure) | Maximum of 13.2 | iarc.fr |
| Workers in Cataphoresis Area | 210 | iarc.fr |
Toxicokinetic Parameters of this compound
| Parameter | Value | Context | Reference |
| Elimination Half-life (urine) | Approximately 6 hours | Following inhalation of 2-butoxyethanol | nih.goviarc.fr |
| Elimination Half-life (blood) | 3.3 hours | After dermal exposure to 2-butoxyethanol vapor | nih.gov |
| Peak Urinary Excretion | 3-6 hours post-exposure | After a 2-hour inhalation exposure to 2-butoxyethanol | iarc.fr |
| Peak Blood Concentration | 20 minutes post-exposure | After a 2-hour inhalation exposure to 2-butoxyethanol | iarc.fr |
| Renal Clearance | 23-39 mL/min | Indicates extensive binding to protein | iarc.fr |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQOASGWDCBKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56637-93-5 (hydrochloride salt) | |
| Record name | n-Butoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516930 | |
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DSSTOX Substance ID |
DTXSID0050392 | |
| Record name | 2-Butoxyacetic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-93-0 | |
| Record name | Butoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | n-Butoxyacetic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2516-93-0 | |
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| Record name | 2-Butoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0050392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Butoxyacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Toxicokinetics and Metabolism of Butoxyacetic Acid
Absorption and Distribution Kinetics
The absorption of 2-butoxyethanol (B58217) can occur through multiple pathways, including inhalation, dermal contact, and oral ingestion. who.intresearchgate.netindustrialchemicals.gov.au Once absorbed, 2-butoxyethanol is distributed throughout the body and subsequently metabolized to butoxyacetic acid. who.intindustrialchemicals.gov.au
Absorption Pathways of 2-Butoxyethanol and Subsequent this compound Formation
The route of exposure to 2-butoxyethanol significantly influences the rate and extent of this compound formation.
Inhalation is a major route of exposure to 2-butoxyethanol, particularly in occupational settings. researchgate.netindustrialchemicals.gov.au Studies in both humans and animals have demonstrated that 2-butoxyethanol is readily absorbed through the lungs. who.intresearchgate.net
Following inhalation, 2-butoxyethanol is rapidly taken up into the systemic circulation. capes.gov.br In human volunteers exposed to 2-butoxyethanol vapor, a significant portion of the inhaled dose is absorbed. ecetoc.org For instance, in one study, approximately 57% of the inhaled 2-butoxyethanol was absorbed by volunteers during light physical exercise. ecetoc.org Once in the bloodstream, 2-butoxyethanol is quickly metabolized, primarily in the liver, to form this compound. nih.govcapes.gov.br The concentration of this compound in the blood begins to rise as 2-butoxyethanol is eliminated. europa.eu The kinetics of this compound elimination from the blood following inhalation exposure appear to be dose-dependent and nonlinear, suggesting that the processes for its removal can become saturated at higher exposure concentrations. capes.gov.breuropa.eu
Research in rats has shown that after inhalation exposure, both 2-butoxyethanol and this compound are distributed to various tissues. nih.gov The concentration of this compound is notably higher in the blood compared to other tissues, which may be attributed to its binding to blood proteins. nih.gov The urinary excretion of this compound is a major elimination pathway, with one study reporting that 64% of the inhaled 2-butoxyethanol dose was recovered as this compound in the urine of rats. nih.gov
Table 1: Key Findings from Inhalation Studies
| Species | Exposure Details | Key Findings | Reference(s) |
| Human | 20 ppm vapor for 2 hours | ~57% respiratory uptake; Blood BE plateaued at 7.4 µmol/l within 1-2 hours. | ecetoc.org |
| Human | 20 ppm vapor | Mean elimination half-time of BE was 40 min; Urinary excretion of BAA was 17-55% of total uptake. | who.int |
| Rat | 20 ppm or 100 ppm vapor for up to 12 days | BE and BAA rapidly distributed to tissues; BAA concentration markedly higher in blood. 64% of inhaled BE recovered as BAA in urine. | nih.gov |
| Rat & Mouse | Various concentrations up to 18 months | BAA elimination is dose-dependent and nonlinear. Mice eliminate BAA faster than rats. Females eliminate BAA slower than males. | nih.govcapes.gov.breuropa.eu |
Dermal absorption is another significant route of exposure to 2-butoxyethanol, both in occupational and consumer settings. industrialchemicals.gov.auiarc.fr The skin can absorb 2-butoxyethanol from direct contact with the liquid, as well as from its vapor. industrialchemicals.gov.aunih.gov
Studies have shown that 2-butoxyethanol readily penetrates the skin and enters the systemic circulation, where it is then metabolized to this compound. nih.gov The rate of dermal absorption can be influenced by the concentration of 2-butoxyethanol and the presence of water. Aqueous solutions of 2-butoxyethanol have been shown to have a higher dermal absorption rate than the neat (undiluted) substance. nih.govresearchgate.net For example, the dermal flux from a 50% aqueous solution was found to be significantly higher than from neat 2-butoxyethanol. nih.govresearchgate.net
Once absorbed through the skin, 2-butoxyethanol is converted to this compound. core.ac.uk The appearance of this compound in the urine confirms systemic uptake following dermal exposure. nih.gov The half-life of this compound in the blood after dermal exposure has been reported to be around 3.3 hours in humans. nih.gov Interestingly, some metabolism of 2-butoxyethanol to this compound may occur within the skin itself, though this appears to be a minor pathway compared to systemic metabolism. core.ac.uknih.gov
Table 2: Dermal Absorption and BAA Formation Data
| Species | Exposure Conditions | Key Findings | Reference(s) |
| Human | Fingers immersed in neat BE for 2 hours | BE detected in blood and BAA in urine, confirming systemic absorption. | nih.gov |
| Human | Arm exposure to 50% and 90% aqueous BE solutions | Dermal absorption from aqueous solutions was markedly higher than from neat BE. | researchgate.net |
| Human | Arm exposure to 50 ppm BE vapor for 2 hours | Dermal absorption of vapor contributed significantly to the total systemic dose. | nih.gov |
| Human | In vitro excised skin | A small percentage (0.16%) of absorbed BE was metabolized to BAA during passage through the skin. | core.ac.uk |
The oral route is a less common route of occupational exposure but can be significant in cases of accidental or intentional ingestion. who.int Animal studies and human case reports indicate that 2-butoxyethanol is readily and rapidly absorbed from the gastrointestinal tract. who.intinchem.org
Following ingestion, 2-butoxyethanol is quickly metabolized to this compound. who.int This metabolic conversion is a key step in the systemic toxicity observed after oral exposure. who.int In rats, after oral administration, 2-butoxyethanol and its metabolites are distributed throughout the body. researchgate.net
Systemic Distribution of this compound
Once formed from the metabolism of 2-butoxyethanol, this compound is distributed systemically via the bloodstream.
Studies in rats have provided insights into the tissue distribution of this compound. Following exposure to 2-butoxyethanol, this compound has been detected in various tissues, including the blood, muscle, liver, and testes. who.int The kinetic profile of this compound concentrations in these tissues is similar to that of the parent compound, 2-butoxyethanol. who.int
A notable finding is that the concentration of this compound is significantly higher in the blood compared to other tissues. nih.gov This is believed to be due to the pronounced binding of this compound to blood proteins. nih.govnih.gov In contrast, the binding of 2-butoxyethanol to blood proteins is considered weak. nih.gov
In rats administered 2-butoxyethanol orally, the highest concentrations of radiolabeled compounds were found in the forestomach, followed by the liver, kidney, spleen, and glandular stomach 48 hours after dosing. researchgate.netiarc.fr This suggests that the forestomach may retain 2-butoxyethanol or its metabolites for a longer period compared to other tissues. psu.edu
Protein Binding Dynamics
This compound (BAA), the primary metabolite of 2-butoxyethanol, exhibits significant binding to blood proteins. iarc.frnih.gov This binding affinity has implications for its distribution and clearance from the body. In rats, the concentration of BAA has been observed to be markedly higher in the blood compared to other tissues, which is a strong indicator of pronounced protein binding. nih.gov The low apparent volume of distribution of BAA in humans, approximately 15 liters, further supports the concept of extensive binding to blood proteins. iarc.fr Similarly, the low renal clearance of this compound (23–39 mL/min) suggests that it is not efficiently secreted by the tubules, a characteristic also consistent with high protein binding. iarc.fr
Physiologically based pharmacokinetic (PBPK) models for 2-butoxyethanol and BAA have found it necessary to incorporate equations for both protein binding of BAA in the blood and its saturable elimination by the kidneys to accurately describe its kinetic data in both rats and humans. researchgate.netnih.gov While 2-butoxyethanol itself shows weak protein binding, the pronounced binding of its metabolite, BAA, is a key factor in its toxicokinetics. nih.gov
Table 1: Evidence for Protein Binding of this compound
| Species | Observation | Implication | Reference |
|---|---|---|---|
| Rat | Markedly higher concentration of BAA in blood vs. other tissues. | Pronounced blood protein binding. | nih.gov |
| Human | Low apparent volume of distribution (15 L). | Extensive binding to blood proteins. | iarc.fr |
| Human | Low renal clearance (23–39 mL/min). | Inefficient tubular secretion, consistent with high protein binding. | iarc.fr |
| Rat & Human | PBPK models require protein binding equations for accurate simulation. | Protein binding is a critical kinetic parameter. | researchgate.netnih.gov |
Biotransformation Pathways to this compound
The primary route of 2-butoxyethanol metabolism in both humans and experimental animals involves its oxidation to this compound. iarc.frwho.int This biotransformation is a two-step enzymatic process. iarc.frwho.intnih.govresearchgate.net
Enzymatic Conversion of 2-Butoxyethanol to this compound
The conversion of 2-butoxyethanol to this compound is catalyzed by a sequence of dehydrogenase enzymes. iarc.frwho.intnih.govresearchgate.net
The initial step in the metabolism of 2-butoxyethanol is its oxidation to an aldehyde intermediate, a reaction catalyzed by alcohol dehydrogenase (ADH). iarc.frcdc.govcore.ac.ukinchem.org Studies have shown that inhibiting ADH, for instance with pyrazole, protects against the hematotoxic effects of 2-butoxyethanol and inhibits its metabolism to this compound. cdc.govosti.govcdc.gov This provides strong evidence for the critical role of ADH in the metabolic activation of 2-butoxyethanol. nih.gov The affinity of ADH for other substrates, such as ethanol (B145695), is greater than for glycol ethers, which can lead to competitive inhibition of 2-butoxyethanol metabolism. scirp.org
Following its formation, the aldehyde intermediate is further oxidized to this compound. iarc.frcdc.govcore.ac.ukinchem.org This second step is catalyzed by aldehyde dehydrogenase (ALDH). iarc.frcdc.govcore.ac.ukinchem.orgresearchgate.net Inhibition of ALDH with agents like cyanamide (B42294) has been shown to protect rats from the hematotoxicity induced by 2-butoxyethanol, underscoring the importance of this enzyme in the formation of the toxic metabolite, this compound. osti.govnih.gov The conversion of the intermediate aldehyde to this compound is a critical step, as this compound is significantly more efficacious in causing hemolysis than the aldehyde precursor. nih.gov
The intermediate compound formed during the conversion of 2-butoxyethanol to this compound is butoxyacetaldehyde (B1201794). nih.goviarc.frcore.ac.ukinchem.orgresearchgate.net For a considerable time, its existence was presumed as an intermediate step, but its actual formation has been demonstrated in experimental animals. nih.gov Low but measurable levels of butoxyacetaldehyde have been detected in the blood, liver, and forestomach of mice following administration of 2-butoxyethanol. nih.gov Although it is a transient metabolite, butoxyacetaldehyde is a necessary precursor in the pathway leading to this compound. nih.gov
Formation of this compound Conjugates
In humans, a portion of the this compound formed is detoxified through conjugation with amino acids. cdc.govnih.gov The primary conjugate identified is N-butoxyacetylglutamine, which is formed via the action of an acyltransferase. iarc.frnih.gov The extent of this glutamine conjugation can be variable both between and within individuals. iarc.frnih.gov On average, it is estimated that about 57% to 70% of the total this compound is excreted in the conjugated form in humans. iarc.friarc.frnih.govnih.gov This conjugation pathway has been demonstrated in humans but has not been observed in rats to date. iarc.fr In some cases, glycine (B1666218) conjugates of this compound have also been detected in human urine and blood samples. nih.gov
Table 2: Research Findings on this compound Conjugation in Humans
| Study Finding | Percentage of Conjugated BAA | Reference |
|---|---|---|
| N-butoxyacetylglutamine accounted for a mean of 48% of the BAA excreted. | 16–64% | nih.gov |
| Estimated this compound–glutamine conjugation to be around 67%. | ~67% | nih.gov |
| Average level of conjugation was 57%. | 44–70% (95% CI) | nih.gov |
| 21% of total urinary BAA was conjugated with glutamine in an arm-only exposure study. | 21% | nih.gov |
| An estimated 57% of total BAA is excreted in conjugated form. | 44–70% (95% CI) | nih.gov |
Glutamine Conjugation
In humans, a significant detoxification pathway for this compound involves its conjugation with glutamine to form N-butoxyacetylglutamine. iarc.frnih.govoup.com This metabolic step renders the BAA molecule more hydrophilic, facilitating its removal from the body via urine. iarc.frcanada.ca Studies have identified N-butoxyacetylglutamine in the urine of individuals exposed to 2-butoxyethanol, confirming this conjugation pathway. cdc.govresearchgate.net While this glutamine conjugation is a prominent route in humans, it has not been demonstrated to occur in rats. iarc.frinchem.orgcanada.ca In addition to glutamine, conjugation with glycine to form N-butoxyacetylglycine has also been noted as a metabolic possibility. iarc.frnih.gov
Variability in Conjugation Extent
The degree to which this compound undergoes glutamine conjugation exhibits significant variability, both between different individuals and within the same individual over time. iarc.friarc.frinchem.org Research in human subjects has shown a wide range in the percentage of BAA excreted as its glutamine conjugate.
For instance, one study of lacquer workers exposed to 2-butoxyethanol found that N-butoxyacetylglutamine accounted for a mean of 48% of the total BAA detected in urine, with a range of 16% to 64%. nih.gov In another study of workers, the conjugated form represented an average of 71% (ranging from 44% to 92%) of the total BAA. nih.gov Further studies have reported conjugation levels averaging 57% and 67%. iarc.frnih.gov This high degree of variation has been hypothesized to be related to factors such as the level of available glutamine rather than genetic polymorphisms. iarc.frnih.gov The extent of conjugation can also increase with time following exposure. nih.gov At high exposure levels, the conjugation capacity may become saturated, leading to a decrease in the proportion of the conjugated metabolite. researchgate.net
Elimination Kinetics of this compound
The elimination of this compound from the body is primarily accomplished through urinary excretion. who.int The kinetics of this process, including excretion rates, half-life, and the specific renal mechanisms involved, are influenced by several factors.
Urinary Excretion Dynamics
The dynamics of BAA excretion are characterized by its rate of appearance in urine and its biological half-life, which reflect the efficiency of renal clearance processes.
Following exposure to its parent compound, 2-butoxyethanol, this compound is eliminated from the blood and excreted in the urine. The elimination half-life of BAA in human urine is approximately 6 to 7 hours. hsl.gov.ukca.gov Studies in volunteers have shown that peak urinary excretion of BAA occurs 3 to 6 hours after exposure ends. iarc.frnih.gov
Species differences are notable; mice eliminate BAA from the blood more efficiently than rats. iarc.frnih.gov In rats, the elimination follows nonlinear kinetics, meaning the rate of elimination can decrease as the exposure concentration increases. europa.eucapes.gov.br The half-life of BAA in rat blood has been observed to be around 1.05 hours, while in the liver it is 1.1 hours. nih.gov In contrast, a study in humans reported a much shorter half-life of 13 minutes for BAA in blood after a 2-hour exposure. iarc.fr Another human study found a blood half-life of 3.3 hours. nih.gov The half-life of total BAA (free and conjugated) in urine after dermal exposure in humans was found to be 5.1 hours, compared to 3.8 hours for free BAA alone. nih.gov
Table 1: Elimination Half-Life of this compound in Various Species and Tissues
| Species | Tissue/Fluid | Half-Life | Citation(s) |
| Human | Urine | ~6-7 hours | hsl.gov.ukca.gov |
| Human | Urine | 5.77 hours | cdc.gov |
| Human | Blood | 13 minutes | iarc.fr |
| Human | Blood | 3.3 hours | nih.gov |
| Human | Urine (Total BAA) | 5.1 hours | nih.gov |
| Human | Urine (Free BAA) | 3.8 hours | nih.gov |
| Rat | Blood | 1.05 hours | nih.gov |
| Rat | Liver | 1.1 hours | nih.gov |
The renal clearance of this compound is a critical component of its elimination. Evidence suggests that the process involves more than simple glomerular filtration. The low renal clearance of free BAA (reported as 23–39 mL/minute) compared to the average glomerular filtration rate (about 125 mL/minute) indicates extensive binding to blood proteins and suggests that tubular secretion of the compound is either absent or of low efficiency. cdc.gov
Influence of Physiological and External Factors on Elimination
Several physiological and external factors can influence the elimination kinetics of this compound.
Species: As noted, mice clear BAA from the blood faster than rats. iarc.frnih.gov Humans appear to metabolize the parent compound to BAA to a lesser extent than rats, which, combined with kinetic differences, results in lower blood concentrations of BAA in humans compared to rats. iarc.frinchem.orgnih.gov
Sex: Sex-related differences in BAA elimination are significant in rats, with females clearing the compound from the blood less efficiently than males. iarc.freuropa.eucapes.gov.br This slower clearance in female rats may account for their greater sensitivity to the effects of the parent compound. iarc.fr
Age: Age can also impact elimination. Older rats have been shown to eliminate BAA more slowly than younger rats. iarc.freuropa.eu This decreased elimination in older rats may be due to compromised renal clearance. epa.govoup.com Similarly, old mice were found to eliminate BAA from blood up to 10 times more slowly than young mice after a single exposure. iarc.fr
Co-exposure: The consumption of ethanol can delay the excretion of BAA, as ethanol and the parent compound (2-butoxyethanol) are metabolized by the same enzyme pathway. hsl.gov.ukcdc.gov
Age-Dependent Elimination Variability
Research indicates that the elimination of this compound is dependent on age, with older animals exhibiting slower clearance rates compared to their younger counterparts. europa.euepa.gov Studies in both rats and mice have demonstrated this age-related difference in BAA toxicokinetics.
In Fischer 344 rats, the half-life, maximum plasma concentration (Cmax), and area under the curve (AUC) of BAA were all found to be directly related to the age of the rats. epa.gov Older rats (12-13 months) showed increased values for these parameters compared to adult rats (3-4 months old), suggesting a decreased ability to eliminate BAA. epa.goviarc.fr This decreased urinary elimination of BAA in older rats may contribute to their increased sensitivity to the hematotoxicity induced by 2-butoxyethanol. epa.gov
Similarly, a significant age-related difference in BAA elimination has been observed in B6C3F1 mice. capes.gov.br After a single exposure to 2-butoxyethanol, old mice (19 months) eliminated this compound from the blood at a rate more than 10 times slower than young mice. capes.gov.briarc.fr However, this pronounced difference in elimination was less apparent after repeated exposures over three weeks, suggesting that other factors may also influence the kinetic differences between young and old mice. capes.gov.br
Table 1: Effect of Age on the Toxicokinetic Parameters of this compound in Male F344 Rats
| Age | Half-life (T½) | Maximum Plasma Concentration (Cmax) | Area Under the Curve (AUC) |
|---|---|---|---|
| Adult (3-4 months) | Lower | Lower | Lower |
| Old (12-13 months) | Higher | Higher | Higher |
Source: Adapted from Ghanayem et al., 1990. epa.gov
Sex-Dependent Elimination Variability
Sex-related differences in the elimination of this compound have also been identified, with the most significant variations observed in rats. capes.gov.briarc.fr Female rats have been shown to be less efficient at clearing this compound from the blood compared to male rats. capes.gov.briarc.fr This slower clearance in female rats likely contributes to their greater sensitivity to the hematological effects of 2-butoxyethanol. iarc.fr
The underlying reason for this sex-dependent variability is speculated to be differences in renal excretion. capes.gov.briarc.fr While male rats generally exhibited a larger AUC for 2-butoxyethanol, indicating lower blood clearance, the elimination rate constant was not significantly different between sexes. europa.eu This suggests that the volume of distribution, rather than the rate of elimination, may be responsible for the sex-related difference in the clearance of the parent compound, which in turn affects the kinetics of its metabolite, BAA. europa.eu
Table 2: Sex-Dependent Elimination of this compound in Rats
| Sex | Clearance Efficiency of this compound from Blood |
|---|---|
| Male | More Efficient |
| Female | Less Efficient |
Source: Adapted from Dill et al., 1998 and Sabourin et al., 1998. capes.gov.briarc.fr
Impact of Co-exposure and Inhibitors on Metabolism and Elimination
The metabolism of 2-butoxyethanol to this compound and the subsequent elimination of BAA can be significantly altered by co-exposure to other chemicals, particularly inhibitors of the enzymes involved in these processes. epa.goviarc.fr The primary metabolic pathway involves the oxidation of 2-butoxyethanol to butoxyacetaldehyde by alcohol dehydrogenase (ADH), followed by the oxidation of butoxyacetaldehyde to this compound by aldehyde dehydrogenase (ALDH). researchgate.netwho.int
Inhibition of ADH and ALDH can therefore reduce the production of this compound. iarc.fr For instance, pretreatment with pyrazole, an ADH inhibitor, or cyanamide, an ALDH inhibitor, has been shown to decrease the Cmax and AUC of this compound. epa.goviarc.frosti.gov Ethanol, which is also a substrate for ADH, can competitively inhibit the metabolism of 2-butoxyethanol, leading to a reduction in BAA formation. iarc.frresearchgate.net
Conversely, substances that interfere with the renal elimination of this compound can lead to its accumulation in the body. Probenecid, an inhibitor of the renal transport of organic acids, has been shown to significantly increase the half-life and AUC of this compound without affecting the kinetics of the parent compound, 2-butoxyethanol. epa.gov This highlights the critical role of renal clearance in the detoxification of BAA. epa.gov
Table 3: Effect of Inhibitors on the Toxicokinetics of this compound
| Inhibitor | Mechanism of Action | Effect on this compound Kinetics |
|---|---|---|
| Pyrazole | Inhibits Alcohol Dehydrogenase (ADH) | Decreased Cmax, AUC, and T½ epa.gov |
| Cyanamide | Inhibits Aldehyde Dehydrogenase (ALDH) | Decreased Cmax and AUC, Increased T½ epa.gov |
| Ethanol | Competitively inhibits ADH | Decreased formation iarc.fr |
| Probenecid | Inhibits renal transport of organic acids | Increased T½ and AUC epa.gov |
Source: Adapted from Ghanayem et al., 1990. epa.gov
Biological Monitoring and Biomarker Research of Butoxyacetic Acid
Butoxyacetic Acid as a Biomarker of Exposure
This compound (BAA) is the primary urinary metabolite of 2-butoxyethanol (B58217) (BE) and 2-butoxyethyl acetate (B1210297). cdc.govwikisource.org Its detection in urine serves as a reliable biomarker for assessing exposure to these widely used industrial solvents. cdc.govwikisource.orgoup.com
The measurement of BAA in urine is a cornerstone of biological monitoring for occupational exposure to 2-butoxyethanol. iarc.friarc.fr Since 2-butoxyethanol can be readily absorbed through both inhalation and skin contact, merely monitoring the air in a work environment may not provide a complete picture of a worker's total exposure. iarc.frnih.govnih.goveuropa.eu Biological monitoring of urinary BAA is therefore recommended for a thorough exposure assessment. iarc.friarc.frnih.gov
Several studies have demonstrated a correlation between the concentration of 2-butoxyethanol in the air and the levels of BAA in the urine of exposed workers. For instance, in a study of workers in a beverage package production plant, a good correlation was found between airborne BE concentrations and post-shift urinary BAA levels. nih.govnih.gov Similarly, research on varnish production workers showed a marked difference between pre-shift and post-shift urinary BAA concentrations, indicating recent exposure. iarc.frnih.gov In some occupational settings, such as car cleaning, dermal absorption is the predominant route of exposure, making urinary BAA an even more critical tool for assessing exposure. nih.gov
The National Institute for Occupational Safety and Health (NIOSH) recommends measuring the level of 2-butoxyacetic acid in the urine if workers are exposed to concentrations of 5 ppm or higher of 2-butoxyethanol. cdc.gov Some jurisdictions have established biological tolerance values for BAA in urine as a guideline for occupational exposure. nih.govpsu.edu
Monitoring for the parent compound, 2-butoxyethanol, in biological samples like blood and urine is also possible. nih.govcdc.gov However, this approach has significant limitations. 2-butoxyethanol has a very short elimination half-life in the blood, estimated to be around 40 minutes. cdc.govinchem.org Furthermore, only a very small fraction (less than 0.03%) of the absorbed dose of 2-butoxyethanol is excreted unchanged in the urine. cdc.govinchem.org These factors make the detection of the parent compound a less reliable indicator of exposure compared to its metabolite, BAA. nih.govcdc.govnih.govtandfonline.comtandfonline.com
In contrast, BAA has a longer urinary elimination half-time, reported to be approximately 5.77 hours after a controlled 2-hour exposure to 2-butoxyethanol. cdc.gov A significant portion of the absorbed 2-butoxyethanol dose, ranging from 17% to 55%, is excreted as BAA in the urine, making it a more sensitive marker of exposure. cdc.govnih.gov For these reasons, biological monitoring of urinary BAA is considered the preferred method for assessing exposure to 2-butoxyethanol and its acetate. nih.gov
In the human body, this compound is excreted in the urine in two forms: as free BAA and as a conjugate, primarily with glutamine. nih.govcdc.gov While many early biological monitoring studies focused on measuring only free BAA, research has shown that a substantial portion of BAA is excreted in its conjugated form. cdc.govnih.govtandfonline.comtandfonline.com The extent of this conjugation can vary significantly, from 0 to 100%, both between and within individuals and is not consistently related to time, concentration, or urine pH. nih.govtandfonline.comtandfonline.com Studies on exposed workers have estimated that, on average, about 57% of the total BAA is excreted as a conjugate. nih.govtandfonline.comtandfonline.com
This high variability in conjugation means that measuring only free BAA can lead to an underestimation of the total exposure to 2-butoxyethanol. cdc.gov Consequently, the measurement of "total BAA," which includes both the free and conjugated forms after acid hydrolysis of the urine sample, is now widely recommended as the biomarker of choice. iarc.frnih.govtandfonline.comtandfonline.com Using total BAA significantly reduces inter-individual variation, making it a more reliable and superior biomarker for assessing exposure. nih.govtandfonline.comtandfonline.comnih.gov The elimination half-lives of free and total BAA are similar, at around 6 hours, with no significant delay in the excretion of the conjugated form. nih.govtandfonline.comtandfonline.com
Analytical Methodologies for this compound in Biological Samples
The determination of this compound in biological matrices like blood and urine is crucial for effective biological monitoring. A variety of analytical methods have been developed and refined over the years to ensure accurate and sensitive quantification.
Chromatographic methods are the most widely used techniques for the analysis of BAA in biological samples. These methods typically involve an initial extraction of BAA from the sample, followed by derivatization to increase its volatility and detectability, and finally, separation and quantification using a chromatographic system. iarc.frcdc.gov
Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly employed technique for the analysis of BAA. oup.comiarc.frnih.gov This method offers high specificity and sensitivity, allowing for the reliable identification and quantification of BAA even at low concentrations. nih.govoup.comoup.com
The general procedure for GC-MS analysis of BAA involves several key steps:
Sample Preparation: The urine or blood sample is first prepared, which may involve acidification. nih.gov
Extraction: BAA is extracted from the biological matrix using a suitable solvent, such as a mixture of methylene (B1212753) chloride and isopropanol, or through solid-phase extraction. oup.comnih.govoup.comoup.comnih.gov
Derivatization: Because BAA is not sufficiently volatile for direct GC analysis, it is converted into a more volatile derivative. Common derivatization reagents include diazomethane, pentafluorobenzyl bromide, and trimethylsilyldiazomethane. cdc.govoup.comoup.comoup.com Another approach is esterification to produce an ethyl or methyl ester analog. oup.comnih.govoup.comoup.com
GC-MS Analysis: The derivatized sample is then injected into the gas chromatograph, where the BAA derivative is separated from other components on a capillary column, typically a dimethyl polysiloxane phase column. oup.comnih.gov The separated component then enters the mass spectrometer, which provides mass spectral data for identification and quantification. oup.comnih.govnih.gov
Several GC-MS methods have been developed and validated for BAA analysis. For instance, a sensitive method using negative-ion chemical ionization was developed to quantify BAA in rat and human blood as a pentafluorobenzyl derivative, with limits of quantitation in the low ng/g range. inchem.orgnih.govwho.int Another validated method for urinary BAA involves liquid-liquid extraction followed by esterification to the ethyl ester, with a detection limit between 0.005 to 0.015 µg/mL. oup.comnih.gov An improved method that simplifies sample preparation by eliminating the derivatization step has also been reported, offering a specific, sensitive, and reliable analysis by GC/MS. nih.gov
Interactive Data Table: Comparison of GC-MS Methods for this compound Analysis
| Method Reference | Sample Matrix | Derivatization Reagent | Key Findings |
|---|---|---|---|
| Bormett et al. inchem.orgnih.govwho.int | Rat and Human Blood | Pentafluorobenzoyl and pentafluorobenzyl | Quantitation limits of 16-18 ng/g for BAA. Use of 13C-labeled analogs improved quantitation limits to below 2 ng/g. |
| Hymer et al. oup.comnih.gov | Human Urine | Esterification (to ethyl ester) | Recovery of 100-102% with RSD ≤ 2.8%. Detection limit of 0.005-0.015 µg/mL. |
| Shih et al. nih.gov | Human Urine | None (direct analysis) | Pooled coefficient of variation of 6.41% for BAA. Detection limit of 0.009 µg/mL. |
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC)
While gas chromatography (GC) is frequently employed for the analysis of this compound in biological samples, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for the simultaneous analysis of both free BAA and its conjugated metabolites. cdc.goviarc.fr One notable HPLC method allows for the quantification of BAA and its amino acid conjugate, N-butoxyacetylglutamine (BAA-GLN), in urine. nih.gov
Research by Rettenmeier et al. (1993) established an HPLC method capable of separating and quantifying both free BAA and BAA-GLN. cdc.govwikisource.org This is significant because a substantial portion of BAA is excreted in its conjugated form, and failure to measure it can lead to an underestimation of exposure to the parent compound, 2-butoxyethanol. nih.gov The method typically involves derivatization of the analytes to enhance their detection by a UV detector. iarc.fr Specifically, derivatization with 4-nitrobenzyl bromide has been used in this context. cdc.govwikisource.org The analysis of both forms of this compound provides a more comprehensive assessment of an individual's exposure. cdc.gov
Sample Preparation and Derivatization Strategies
The accurate determination of this compound in biological matrices such as urine and blood necessitates robust sample preparation to isolate the analyte and remove potential interferences. Common strategies include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by derivatization to improve analytical sensitivity and chromatographic performance. cdc.govcdc.gov
Urine samples are typically collected at the end of a work shift. hsl.gov.uk If analysis is not immediate, samples should be stored frozen to ensure stability. hsl.gov.uk For the analysis of total this compound, an acid hydrolysis step is incorporated to cleave the conjugate (e.g., BAA-GLN) and convert it to free BAA. cdc.gov
Derivatization is a key step, particularly for enhancing detectability in both GC and HPLC methods. cdc.gov Common derivatization agents include:
Pentafluorobenzyl bromide (PFBBr): This reagent is often used in GC methods to create a derivative with enhanced sensitivity for electron capture detection (ECD) or mass spectrometry (MS). cdc.govhsl.gov.uk The NIOSH 8316 method, for instance, involves derivatization with PFB bromide in the presence of a phase-transfer catalyst. cdc.gov
4-Nitrobenzyl bromide: This has been specifically used for derivatizing BAA for HPLC analysis with UV detection. cdc.govwikisource.org
Trimethylsilyl derivatives: These have also been utilized for HPLC determinations. cdc.gov
2,2,2-trichloroethanol/HCl: This has been used for derivatization following ethyl acetate extraction for GC analysis. nih.gov
The choice of sample preparation and derivatization strategy depends on the analytical technique being employed and whether the goal is to measure free BAA, or total BAA after hydrolysis.
Method Validation and Performance Characteristics (e.g., Detection Limits, Precision, Stability)
The validation of analytical methods is essential to ensure the reliability of biological monitoring results. Key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), precision, accuracy (recovery), and stability.
While detailed validation data for HPLC methods for this compound are not as commonly reported in the literature as for GC methods, the principles of validation are the same. For GC-based methods, which are more frequently described, performance characteristics have been well-documented.
For example, one GC-MS method for BAA in urine reported the following characteristics: oup.com
Detection Limit: 0.005 to 0.015 µg/mL
Accuracy (Recovery): 100% to 102%
Precision (Relative Standard Deviation): ≤ 2.8%
The UK Health and Safety Laboratory has reported on a GC-MS method with the following parameters: hsl.gov.uk
Detection Limit: 10 µmol/L
Precision: <5% RSD (within-day) and 12% RSD (day-to-day)
Sample Stability: Stable for 2 days at ambient temperature and for over 3 months at -20°C. hsl.gov.uk
A NIOSH-validated GC method demonstrated a detection limit of 10 µmol/L and a precision of 13% relative standard deviation. cdc.gov These values provide a benchmark for the level of performance expected from analytical methods for this compound in a biological monitoring context.
Establishment of Biological Guidance Values
Biological guidance values are established to provide a basis for interpreting the results of biological monitoring. These values are derived from scientific data and represent concentrations below which adverse health effects are unlikely to occur.
Health-Based Guidance Values
Several organizations have established health-based guidance values for this compound in urine. These values are not rigid lines between safe and unsafe exposure but are intended to guide employers in assessing the effectiveness of their control measures. hsl.gov.uk
One such value is the Biological Monitoring Guidance Value (BMGV) set by the UK's Health and Safety Executive (HSE). The BMGV for this compound is a health-based guidance value set at a level where it is unlikely that the substance being monitored will be injurious to health. hsl.gov.uk Regularly exceeding the BMGV indicates that workplace exposure controls are not adequate. hsl.gov.uk
| Issuing Body | Guidance Value | Matrix | Sampling Time | Notes |
| UK HSE | 240 mmol/mol creatinine | Urine | Post-shift | Health-based guidance value. hsl.gov.uksgul.ac.uk |
International and National Biological Exposure Indices
In addition to health-based guidance values, various international and national bodies have established Biological Exposure Indices (BEIs) or their equivalents. These are intended for use by occupational health professionals to assess exposure.
The American Conference of Governmental Industrial Hygienists (ACGIH) has set a BEI for this compound. Germany's Deutsche Forschungsgemeinschaft (DFG) has established a Biologischer Arbeitsstoff-Toleranzwert (BAT) value. Other countries have also set their own national limits.
| Country/Organization | Value | Parameter | Matrix | Sampling Time | Source |
| ACGIH (USA) | 200 mg/g creatinine | This compound (BAA) | Urine | End of shift | evonik.compaintdocs.comkoch-chemie.com |
| DFG (Germany) | 150 mg/g creatinine | This compound | Urine | End of shift | hsl.gov.uk |
| DFG (Germany) | 100 mg/L | This compound | Urine | For long-term exposure, after several shifts | iarc.fr |
| DFG (Germany) | 150 mg/L | 2-Butoxyacetic acid (after hydrolysis) | Urine | - | kornit.comcarlroth.comnordwest.com |
| Mexico | 200 mg/g creatinine | This compound (BAA) | Urine | End of work shift | paintdocs.compaintdocs.com |
| Spain | 200 mg/g creatinine | This compound (BAA) | Urine | End of workday | carross.eu |
| Switzerland | 150 mg/g creatinine | 2-Butoxyacetic acid | Urine | Immediately after exposure or after working hours | carross.eu |
| United Kingdom | 240 mmol/mol creatinine | This compound (BAA) | Urine | After shift | carross.eu |
| EU (SCOEL) | 200 mg/g creatinine | This compound (BAA) | Urine | - | koch-chemie.comkoch-chemie.comkoch-chemie.com |
Note: The values presented in the tables are subject to change and should be confirmed with the respective issuing organizations.
Mechanistic Toxicology and Health Effects Mediated by Butoxyacetic Acid
Mechanisms of Cellular Toxicity
Butoxyacetic acid (BAA), the primary metabolite of 2-butoxyethanol (B58217) (2-BE), is the principal agent responsible for the hematological and other toxic effects observed following exposure to the parent compound. who.intepa.gov The mechanisms underlying its cellular toxicity are complex, with the most pronounced effects seen in erythrocytes, leading to hemolysis.
Erythrocyte Hemolysis Mechanism
The primary mechanism by which this compound induces hemolysis is through a process known as colloid osmotic lysis. nih.gov This process begins with BAA causing an increase in the permeability of the erythrocyte membrane to cations. oup.com Specifically, BAA is thought to trigger an influx of sodium and calcium ions into the red blood cell. nih.gov The influx of sodium disrupts the osmotic balance of the cell, leading to an influx of water, subsequent cell swelling, and an increase in osmotic fragility. nih.govoup.comptfarm.pl
This swelling is characterized by an increase in the mean corpuscular volume (MCV) and a transformation of the normal disc-shaped red blood cells into stomatocytes (cup-shaped cells) and eventually spherocytes. ptfarm.ploup.com These spherical cells are less deformable and more fragile than normal erythrocytes. ptfarm.ploup.com The process culminates in the rupture of the cell membrane, or hemolysis, releasing hemoglobin into the plasma. ptfarm.pl Studies have shown that this hemolytic process is dependent on the presence of external sodium. nih.gov The mechanism is also associated with a time- and concentration-dependent depletion of ATP within the erythrocytes, suggesting that the cell membrane is the primary target of BAA's toxic action. ptfarm.plcapes.gov.br
Interestingly, calcium appears to have a dual role in this process. While BAA-induced hemolysis is associated with calcium uptake, the presence of external calcium can initially delay the onset of hemolysis. nih.gov This protective effect is thought to be mediated by the calcium-activated potassium channel (Gardos channel), which allows potassium to exit the cell, partially compensating for the osmotic effect of sodium influx. nih.govptfarm.pl However, hemolysis is ultimately increased in the absence of calcium, suggesting a complex interplay of ion transport disruptions. nih.gov
Species-Specific Susceptibility to Hemolysis
A remarkable feature of this compound toxicity is the significant variation in susceptibility to hemolysis across different species. oup.comptfarm.pl Rats are the most sensitive species, experiencing significant hemolysis at relatively low concentrations of BAA. who.intresearchgate.net Other sensitive species include rabbits, mice, and baboons. ptfarm.pl In contrast, species such as humans, guinea pigs, pigs, dogs, and cats are notably resistant to the hemolytic effects of BAA. oup.comptfarm.pl
This species difference is starkly illustrated by in vitro studies. For instance, while concentrations of BAA as low as 1.25 mM can cause hemolysis in rat red blood cells, human red blood cells show no hemolysis even at concentrations up to 15 mM. cdc.govca.gov Similarly, a BAA concentration of 2.0 mM results in over 30% hemolysis of rat red cells but has no such effect on human erythrocytes. oup.comkarger.com This resistance in humans is a critical factor in risk assessment, indicating that data from highly sensitive species like rats may not be directly applicable. researchgate.net
Even at sub-hemolytic levels, the concentration of BAA required to induce changes in red blood cells differs dramatically between species. Human erythrocytes require exposure to a concentration of BAA that is approximately 100-fold greater than that needed to cause similar pre-hemolytic changes in rat erythrocytes, such as decreased deformability and increased cell volume. oup.comoup.com Studies have also indicated that within a sensitive species like the rat, older red blood cells are more susceptible to BAA-induced hemolysis than younger cells. who.int
Role of Oxidative Stress
While this compound is a potent hemolysin, the role of direct oxidative stress on the erythrocyte as a primary mechanism of hemolysis is not well supported. ptfarm.pl In vitro studies have shown that BAA does not cause significant changes in the concentration of reduced glutathione (B108866) or glucose-6-phosphate dehydrogenase in rat erythrocytes, which are key components of the cell's antioxidant defense system. capes.gov.br Furthermore, increases in pyruvate (B1213749) and thiol levels observed in some studies may actually serve to protect the erythrocyte against oxidative stress. ptfarm.plcir-safety.org
Instead, evidence suggests that oxidative stress observed in other organs, such as the liver, is a secondary effect resulting from the hemolysis itself. ptfarm.pliarc.fr The destruction of red blood cells leads to the release of large amounts of hemoglobin and iron. psu.edu This iron is subsequently deposited in the liver's Kupffer cells, which can then trigger hepatic oxidative stress through Fenton and/or Haber-Weiss reactions. ptfarm.plpsu.edu In vitro experiments have demonstrated that it is the hemolysed red blood cells, not BAA itself, that induce oxidative stress in isolated hepatocytes. iarc.fr Therefore, the hepatic oxidative stress and subsequent liver tumors seen in some animal models are considered secondary consequences of the primary hemolytic event. ptfarm.plpsu.edu
Effects on Erythrocyte Deformability and Volume
Exposure to this compound leads to significant alterations in the physical properties of erythrocytes, specifically their deformability and volume. who.intoup.com These changes are considered pre-hemolytic events that precede cell lysis. oup.com BAA causes a concentration-dependent decrease in red blood cell deformability, meaning the cells become more rigid and less able to pass through small capillaries. oup.cominchem.org This loss of flexibility is a key factor contributing to their sequestration and destruction in the spleen. ptfarm.pl
Concurrently with the loss of deformability, BAA induces an increase in the mean cellular volume (MCV) of erythrocytes. oup.cominchem.org This cell swelling is a direct consequence of the osmotic imbalance caused by the influx of sodium and water into the cell. nih.govoup.com
The species-specific sensitivity to BAA is also evident in these physical parameters. A significant decrease in deformability is observed in rat erythrocytes at BAA concentrations as low as 0.05 mM. oup.comca.govgovinfo.gov In contrast, a much higher concentration of 7.5 to 10 mM BAA is required to produce a significant change in human erythrocyte deformability. oup.comca.govgovinfo.gov Similarly, the MCV of rat red blood cells increases at 0.05 mM BAA, while a significant increase in human red blood cell volume is only seen at 10 mM BAA. oup.comgovinfo.gov
Table 1: Comparative Effects of this compound on Erythrocyte Properties
| Parameter | Rat Erythrocytes | Human Erythrocytes | Citation |
|---|---|---|---|
| Concentration for Decreased Deformability | 0.05 mM | 7.5 - 10 mM | oup.comca.govgovinfo.gov |
| Concentration for Increased MCV | 0.05 mM | 10 mM | oup.comgovinfo.gov |
| Concentration for Hemolysis | > 2.0 mM (>30% hemolysis) | No hemolysis up to 15 mM | oup.comcdc.govca.gov |
Non-Hematological Toxicities Associated with this compound
Renal Effects
While the primary toxic effect of this compound is hematotoxicity, renal effects have also been observed, particularly following high-dose or repeated exposures. who.inteuropa.eu In many cases, kidney toxicity is considered a secondary effect resulting from the primary hemolysis. who.intptfarm.pl The massive destruction of red blood cells leads to high levels of free hemoglobin in the plasma (hemoglobinemia), which is then filtered by the kidneys, causing hemoglobinuria (hemoglobin in the urine). ptfarm.plresearchgate.net This can lead to renal damage, including cloudy swelling of the convoluted tubules and darkened kidneys. nih.gov
In animal studies, toxic effects in the kidneys have been noted in rats and rabbits. who.inteuropa.eu However, these effects generally occur at exposure concentrations higher than those that cause hemolysis. who.intinchem.org For instance, some studies in rats and dogs found no significant gross or histopathological changes in the kidneys at exposure levels that produced other toxicities. nih.gov In humans, case reports of massive ingestion of products containing 2-butoxyethanol have described renal impairment and a transitory rise in serum creatinine, often in conjunction with severe hemolysis. researchgate.netiarc.fr
Hepatic Effects and Kupffer Cell Activation
The primary metabolite of 2-butoxyethanol, this compound, is central to the cascade of events leading to hepatic effects, particularly through the activation of Kupffer cells. The process begins with the hemolytic action of this compound on red blood cells (RBCs). nih.govpsu.edu This hemolysis is a critical initiating event, leading to the deposition of iron, in the form of hemosiderin, within the liver. oup.comepa.gov
Phagocytic Kupffer cells in the liver engulf the damaged RBCs and accumulate this excess iron. nih.govpsu.eduepa.gov This accumulation triggers the activation of Kupffer cells, which respond by producing reactive oxygen species (ROS) and releasing inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Neither 2-butoxyethanol nor this compound directly stimulates TNF-α release from macrophages; this effect is specifically linked to the presence of hemolyzed red blood cells. nih.gov
The resulting state of oxidative stress can lead to oxidative DNA damage and promote cell proliferation in adjacent cell populations, including hepatocytes and hepatic endothelial cells. nih.govpsu.edu This secondary proliferative response is considered a key step in the subsequent development of liver neoplasia observed in certain animal models. nih.gov Studies have shown that while both rats and mice experience hemolysis and Kupffer cell activation, the subsequent oxidative damage and proliferative response are more pronounced in mice. nih.govoup.com
Central Nervous System Effects
Exposure to the parent compound, 2-butoxyethanol, has been associated with effects on the central nervous system (CNS). In animal studies, signs of CNS toxicity such as decreased coordination, sluggishness, drowsiness, ataxia (unsteadiness), and narcosis have been reported following exposure to high concentrations. atamanchemicals.comiarc.frcdc.gov For instance, Fischer 344 rats and male rabbits exposed to high atmospheric concentrations of 2-butoxyethanol demonstrated decreased coordination and loss of equilibrium. atamanchemicals.com
These CNS effects are generally observed at higher exposure levels than those that cause the primary toxic effect of this compound, which is hematotoxicity. atamanchemicals.comwho.int While this compound is the principal metabolite responsible for the hemolytic effects, the available literature often links the observed neurological signs directly to exposure to the parent compound, 2-butoxyethanol. atamanchemicals.comcdc.govwho.intca.gov
Genotoxicity and Carcinogenicity Research
Genotoxicity Studies of this compound
Research into the genotoxic potential of this compound has been conducted through various in vitro and in vivo assays. The collective evidence from these studies indicates that this compound itself does not exhibit significant genotoxic activity. iarc.frinchem.orgnih.gov
Table 1: Summary of Genotoxicity Findings for this compound
| Assay Type | Test System | Finding | Reference |
|---|---|---|---|
| In Vitro Comet Assay | Mouse Endothelial Cells | No increase in DNA damage | nih.gov |
| General Assessment | Various in vitro and in vivo assays | Does not appear to be genotoxic | iarc.fr, inchem.org |
| Expert Review | Review of available data | No significant genotoxic activity | nih.gov |
Carcinogenicity Mechanisms and Species-Specific Responses
The carcinogenic effects linked to 2-butoxyethanol exposure, mediated by its metabolite this compound, are considered to be the result of a non-genotoxic, threshold-based mechanism. psu.edueuropa.eu This mechanism is highly species- and sex-specific. europa.eu Chronic exposure in animal studies led to an increased incidence of liver hemangiosarcomas in male B6C3F1 mice and forestomach squamous cell papillomas or carcinomas in female B6C3F1 mice. epa.goviarc.frinchem.org No similar increases in liver neoplasia were seen in rats. nih.gov
The proposed mode of action for the liver tumors in male mice involves a sequence of events initiated by this compound-induced hemolysis. nih.govoup.com This leads to iron overload in the liver's Kupffer cells, causing chronic oxidative stress and inflammation. nih.govepa.gov This sustained cellular damage and subsequent compensatory cell proliferation are believed to promote the development of tumors. nih.govnih.gov
The response demonstrates significant species specificity. Mice are more susceptible than rats, and humans are considered substantially less sensitive. oup.com This difference is attributed to several factors:
RBC Sensitivity: Human red blood cells are significantly more resistant to the hemolytic effects of this compound than those of rodents. oup.comatamanchemicals.comwho.int
Metabolism: Humans appear to metabolize 2-butoxyethanol to this compound to a lesser extent than rats, resulting in lower peak blood concentrations of the metabolite. iarc.frinchem.orgnih.gov
Antioxidant Defenses: The human liver contains significantly higher concentrations of antioxidants, such as vitamin E (approximately 100-fold higher than in the mouse liver), which would protect against the oxidative stress induced by iron accumulation. oup.comiarc.fr
The forestomach tumors observed in female mice are also considered not relevant to humans, as humans lack this organ. atamanchemicals.cominchem.org The formation of these tumors is linked to high local concentrations of this compound in the mouse forestomach. iarc.frinchem.org
Table 2: Species-Specific Carcinogenic Responses to 2-Butoxyethanol/Butoxyacetic Acid
| Species | Sex | Tumor Type | Proposed Mechanism | Relevance to Humans |
|---|---|---|---|---|
| Mouse | Male | Liver Hemangiosarcoma, Hepatocellular Carcinoma | Hemolysis -> Iron Overload -> Oxidative Stress -> Cell Proliferation | Unlikely; due to differences in RBC sensitivity and antioxidant levels. iarc.fr, nih.gov, oup.com |
| Mouse | Female | Forestomach Squamous Cell Papilloma/Carcinoma | High local concentration of metabolites | Not relevant; humans lack a forestomach. atamanchemicals.com, inchem.org |
| Rat | Male/Female | No evidence of carcinogenicity (liver) | More resistant to oxidative damage than mice. nih.gov | N/A |
| Rat | Female | Equivocal evidence (pheochromocytomas) | Mechanism not fully established, considered weak evidence. europa.eu, epa.gov | Low relevance. europa.eu |
Reproductive and Developmental Toxicology
Effects on Reproduction
Unlike the metabolites of other glycol ethers such as 2-methoxyethanol (B45455) and 2-ethoxyethanol, this compound is not considered to be a specific reproductive toxicant. europa.eu Studies on 2-butoxyethanol have shown no direct adverse effects on male or female reproductive organs at dose levels that did not also produce significant systemic toxicity. europa.eu
Developmental toxicity, including embryotoxic or fetotoxic effects (such as increased fetal lethality and resorptions), has been observed in animal studies in rats and mice. iarc.freuropa.eueuropa.eu However, these effects consistently occurred at exposure levels that also induced clear maternal toxicity, most notably hemolytic anemia. iarc.freuropa.eueuropa.eu Therefore, the observed developmental effects are widely considered to be secondary to the maternal toxicity caused by the hemolytic properties of this compound, rather than a direct effect on the developing fetus. europa.eu It is concluded that developmental toxicity from this compound would not be expected to occur in the absence of maternal toxicity. europa.eu
Developmental Toxicity and Fetal Effects
This compound (BAA), the principal metabolite of 2-butoxyethanol (EGBE), is central to understanding the developmental and fetal effects observed following exposure. who.int Research indicates that the developmental toxicity associated with BAA is complex and often linked to maternal toxicity, particularly hemolytic anemia. europa.euiarc.fr
Animal studies conducted on various species have not demonstrated a direct teratogenic potential for BAA or its parent compound, 2-butoxyethanol. europa.eu However, these studies frequently report incidences of fetotoxicity and embryotoxicity, such as fetal lethality and resorptions. europa.euiarc.fr These effects are consistently observed at exposure levels that also induce maternal toxicity, most notably regenerative hemolytic anemia. europa.euiarc.fr The prevailing hypothesis suggests that the adverse effects on the fetus, including growth retardation and increased resorptions, are secondary to the maternal hemolytic effects. europa.euresearchgate.net
A primary fetal effect noted in animal studies is an increase in skeletal variations, which are generally characterized as delays in ossification. europa.eu For instance, studies in rats have reported incomplete or unossified sternebrae. oup.com These skeletal effects, along with decreased fetal body weights, were observed only at dose levels that also produced clear signs of maternal toxicity. oup.com In vitro studies using both 2-butoxyethanol and BAA have shown some adverse effects on development, but these were seen in conjunction with effects on cell growth. europa.eu
Human studies suggest different potential mechanisms of developmental toxicity. Research from the PELAGIE mother-child cohort study indicates that prenatal exposure to glycol ethers, including the precursor to BAA, may impact the endocrine system of the developing fetus. nih.govresearchgate.net In this study, the presence of BAA in maternal urine was associated with changes in sex steroid hormone levels in cord blood, specifically with variations in estradiol (B170435) and higher levels of delta-5-androstenediol. nih.govresearchgate.net These findings raise questions about the potential for BAA to act as an endocrine disruptor during fetal development, which could contribute to adverse developmental outcomes. nih.gov Further research from the same cohort has suggested associations between prenatal exposure to solvents that produce BAA as a metabolite and non-optimal child behavior and lower neurocognitive scores in later childhood. psu.edunih.gov
Table 1: Summary of Developmental Toxicity Findings in Animal Studies
Table 2: Findings from Human Cohort Studies on Prenatal this compound Exposure
Table of Mentioned Compounds
| Compound Name |
|---|
| 2,4-D BEE |
| 2-Butoxyacetaldehyde |
| 2-butoxyethanol |
| 2-butoxyethanol acetate (B1210297) |
| 2-ethoxyethanol |
| 2-methoxyethanol |
| Acetic acid |
| This compound |
| delta-5-androstenediol |
| Diethylene glycol monobutyl ether |
| Estradiol |
| Ethoxyacetic acid |
Risk Assessment and Management of Butoxyacetic Acid Exposure
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically Based Pharmacokinetic (PBPK) modeling represents a sophisticated computational tool for simulating the absorption, distribution, metabolism, and excretion (ADME) of chemicals within the body. inchem.org For Butoxyacetic Acid, PBPK models are primarily developed for its parent compound, 2-Butoxyethanol (B58217), to predict the formation and disposition of BAA. researchgate.netnih.gov These models are crucial for enhancing the scientific foundation of risk assessments by shifting the focus from external exposure levels to the internal dose of the toxic metabolite. tandfonline.com
Application of PBPK Models for Exposure and Dose Reconstruction
PBPK models are instrumental in interpreting biomonitoring data and reconstructing exposure scenarios. epa.govfood.gov.uk Human biomonitoring, which measures chemicals or their metabolites in specimens like blood or urine, provides an aggregate measure of dose from all sources and routes. food.gov.uk In the case of 2-BE, its metabolite this compound is a key biomarker of exposure that can be measured in urine. nih.govanses.fr
The process known as exposure reconstruction, or reverse dosimetry, utilizes PBPK models in conjunction with this biomonitoring data to estimate the original exposure levels. food.gov.uk A PBPK model developed by Corley et al. is frequently cited and serves as a foundation for this work; it describes the disposition of 2-BE and BAA in both rats and humans. researchgate.neteuropa.euoup.com This type of model can predict the urinary concentration of BAA under a wide range of exposure conditions, incorporating variables such as multiple entry routes (inhalation, dermal), varying workloads, and metabolic processes. researchgate.net
Key features of these PBPK models include:
Multiple entry routes: They can simulate inhalation, oral, and dermal absorption. nih.gov
Metabolic simulation: They model the metabolism of 2-BE in the liver to form BAA. researchgate.net
Excretion pathways: The models account for the elimination of free BAA in urine. researchgate.net
Dose reconstruction: They provide a framework to link biomarker data, such as urinary BAA levels, to the internal tissue dose and the external exposure concentration. epa.govuu.nl
By simulating the complex interactions between exposure and internal dose, PBPK models allow for a more accurate comparison of disparate studies and enable the prediction of post-shift urinary BAA concentrations, which is vital for biological monitoring. researchgate.net
Species Extrapolation and Human Risk Assessment using PBPK
A significant application of PBPK modeling is in extrapolating toxicological data across species, which is a cornerstone of human health risk assessment for chemicals that often have limited human data. tandfonline.comepa.gov Validated PBPK models for 2-BE and BAA exist for rats, mice, and humans, enabling a more precise interspecies extrapolation than default methods. europa.eu
The process typically involves the following steps:
Identify a dose metric: A biologically relevant measure of the internal dose, known as a dose metric, is identified. For 2-BE, the maximum blood concentration of its metabolite, this compound (BAAmax), is often used as the critical dose metric associated with its toxic effects. epa.gov
Establish the metric in animal models: The value of this dose metric that corresponds to a specific toxicity endpoint, such as a Lowest-Observed-Adverse-Effect-Level (LOAEL), is determined from animal studies (e.g., in rats). epa.gov
Extrapolate to humans: The human PBPK model is then run to determine the external human exposure concentration that would produce the same internal dose metric (e.g., the same BAAmax) observed in the animal study. epa.gov This result is termed the human-equivalent dose. epa.gov
This approach allows for the quantification of the pharmacokinetic component of interspecies uncertainty factors, leading to a more scientifically robust risk assessment. tandfonline.com By focusing on the internal concentration of the toxic moiety (BAA) at the target tissue, PBPK models provide greater confidence in the derived reference doses and concentrations used for establishing safe exposure levels. tandfonline.com
Exposure Scenarios and Control Strategies
Occupational Exposure Scenarios
Exposure to 2-Butoxyethanol is well-documented across a range of industries where it is used as a solvent. The level of exposure is highly dependent on the specific process, the concentration of 2-BE in the products used, and the control measures in place. europa.eu
Table 1: Reported Occupational Exposure Levels to 2-Butoxyethanol
| Industry/Activity | Exposure Route(s) | Reported Air Concentration Levels | Source(s) |
| Manufacturing & Formulation | Inhalation, Dermal | 0.01 - 2.7 ppm (TWA) | who.intiarc.fr |
| Printing | Inhalation, Dermal | 1.5 - 17.7 mg/m³ (Geometric Mean) | who.int |
| Painting | Inhalation, Dermal | 3.4 - 93.6 mg/m³ (Geometric Mean) | who.int |
| Automobile/Office Cleaning | Inhalation, Dermal | <0.1 - 7.33 ppm (TWA) | who.intiarc.fr |
| Varnish Production | Inhalation, Dermal | <0.1 - 8.1 ppm | who.int |
TWA: Time-Weighted Average
Environmental Exposure Pathways
While occupational settings present the highest risk, the general population can also be exposed to 2-Butoxyethanol through environmental pathways. This compound itself has been detected in the environment as a biotransformation product following a chemical spill. rsc.org
Air: 2-Butoxyethanol is released into the atmosphere from industrial facilities and during the use and drying of consumer products like household cleaners, paints, lacquers, and varnishes. who.intcdc.gov
Water: The compound can enter groundwater and surface water via leachates from municipal and hazardous waste landfills. who.intnih.gov It has been detected in water samples taken near such sites. who.intnih.gov A study following a train derailment in Ohio detected this compound in the water and sediment of a nearby creek. rsc.org
Soil: Releases to soil can occur from hazardous waste sites or from the application of herbicides that contain 2-Butoxyethanol esters. nih.gov
Effectiveness of Exposure Mitigation Measures
A combination of engineering controls, personal protective equipment (PPE), and proper hygiene practices is necessary to effectively manage and mitigate exposure to 2-Butoxyethanol and prevent the formation of this compound in the body.
Engineering Controls:
Ventilation: Using closed systems, local exhaust ventilation, or laboratory fume hoods is the primary engineering control to minimize inhalation exposure. cdnisotopes.comtcichemicals.comfishersci.com
Emergency Equipment: Safety showers and eyewash stations should be readily accessible in areas where the chemical is handled. tcichemicals.com
Personal Protective Equipment (PPE):
Eye and Face Protection: Safety glasses with side-shields or chemical goggles are recommended. cdnisotopes.comtcichemicals.com
Skin Protection: Impervious gloves and protective clothing are essential to prevent dermal contact. cdnisotopes.comtcichemicals.com Contaminated gloves should be disposed of properly. cdnisotopes.com
Respiratory Protection: When engineering controls are insufficient, approved air-purifying respirators with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used. cdnisotopes.comtcichemicals.com
Work and Hygiene Practices:
Avoid direct contact with the skin, eyes, and clothing. tcichemicals.com
Wash hands and face thoroughly after handling the product. tcichemicals.com
Do not eat, drink, or smoke in work areas. avankasei.co.jp
The effectiveness of these combined strategies is ultimately verified through biological monitoring. iarc.frhsl.gov.uk If urinary levels of this compound exceed guidance values, it indicates that exposure is not being adequately controlled and that work practices must be reviewed and improved. hsl.gov.uk
Future Directions in Butoxyacetic Acid Research
Advanced Analytical Techniques for Butoxyacetic Acid and Conjugates
The accurate quantification of this compound (BAA), the primary metabolite of 2-butoxyethanol (B58217), and its conjugates is crucial for assessing human exposure and understanding its toxicokinetics. While traditional methods like gas chromatography (GC) with flame ionization detection (FID) have been widely used, future research is increasingly focused on more advanced and sensitive analytical techniques. These modern methods aim to improve detection limits, enhance specificity, and streamline sample preparation. cdc.gov
Hyphenated chromatography-mass spectrometry techniques, particularly gas chromatography-mass spectrometry (GC-MS), have become the cornerstone for the sensitive and selective determination of BAA in biological matrices like blood and urine. nih.govnih.gov To enhance the volatility of the polar BAA molecule for GC analysis, a derivatization step is often employed. hsl.gov.uk This typically involves converting BAA into a less polar and more volatile ester or other derivative.
Recent advancements have focused on optimizing sample preparation to improve efficiency and reduce manual labor. Solid-phase extraction (SPE) has emerged as a superior alternative to traditional liquid-liquid extraction (LLE). cdc.gov SPE, utilizing pH-resilient anion exchange resins, simplifies the extraction process and minimizes the imprecision associated with laborious LLE and derivatization steps. cdc.gov Furthermore, the development of isotopically labeled internal standards, such as deuterium-labeled BAA, has significantly improved the accuracy and precision of quantification by accounting for matrix effects and variations in sample processing. nih.gov
The table below summarizes key advanced analytical techniques and their applications in the analysis of this compound.
| Analytical Technique | Sample Matrix | Key Features & Advancements |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine, Blood | High sensitivity and selectivity. Often requires derivatization to increase volatility. Negative-ion chemical ionization can further enhance sensitivity. nih.govhsl.gov.uk |
| Solid-Phase Extraction (SPE) | Urine | Replaces laborious liquid-liquid extraction, improving efficiency and precision. Use of pH-resilient anion exchange resins is a notable advancement. cdc.gov |
| Isotope Dilution Mass Spectrometry | Urine, Blood | Employs isotopically labeled internal standards (e.g., deuterium-labeled BAA) for highly accurate quantification. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Urine | Allows for the simultaneous analysis of both free BAA and its amino acid conjugates without hydrolysis. cdc.gov |
Future research in this area will likely focus on the development of even more rapid and high-throughput methods, potentially utilizing technologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for direct analysis of both BAA and its conjugates with minimal sample preparation.
Longitudinal Biomonitoring Studies and Population-Level Assessments
A critical finding from human exposure studies is the variability in the conjugation of BAA. A significant portion of BAA is excreted in the urine as an amino acid conjugate, N-butoxyacetylglutamine. cdc.gov The extent of this conjugation can vary considerably both between and within individuals, ranging from 0 to 100%. researchgate.net Therefore, measuring only free BAA can lead to a significant underestimation of exposure. Future biomonitoring studies must prioritize the measurement of total BAA (the sum of free BAA and its conjugates after hydrolysis) to ensure an accurate assessment of the internal dose. researchgate.net
While numerous occupational exposure studies have been conducted, providing valuable data on specific workforces, there is a need for more longitudinal biomonitoring in these cohorts. nih.govcdc.gov Long-term studies would allow researchers to investigate potential chronic health effects associated with prolonged, low-level exposure to 2-butoxyethanol.
On a broader scale, there is a notable lack of comprehensive, longitudinal biomonitoring data for BAA in the general population. Large-scale surveillance programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, provide population-level data for many environmental chemicals but have not consistently included BAA. cdc.govnih.gov Incorporating total BAA into such national surveys would be invaluable for establishing baseline exposure levels, identifying highly exposed subpopulations, and tracking exposure trends over time in response to regulatory actions or changes in product formulations. cdc.gov
The following table highlights key considerations for future biomonitoring studies of this compound.
| Study Type | Key Objective | Rationale |
| Occupational Longitudinal Studies | Assess long-term health outcomes in exposed workers. | Existing data is often cross-sectional. Longitudinal data is needed to establish temporal relationships between exposure and health effects. nih.gov |
| General Population Surveys (e.g., NHANES) | Establish baseline exposure levels and identify trends in the general population. | Provides a national reference range and helps to identify vulnerable populations and evaluate the effectiveness of public health interventions. cdc.govnih.gov |
| Focus on Total this compound | Ensure accurate dose assessment. | The proportion of conjugated BAA varies significantly, making total BAA a more reliable biomarker of exposure than free BAA alone. researchgate.net |
Elucidation of Remaining Mechanistic Uncertainties in Human Health Impacts
The primary toxic effect of BAA observed in animal studies is hemolytic anemia. researchgate.net However, a significant mechanistic uncertainty arises from the pronounced species differences in sensitivity to this effect. In vitro studies have demonstrated that human red blood cells are considerably less susceptible to the hemolytic effects of BAA than those of rats. nih.govnih.gov This species difference is a critical factor in human health risk assessment, as direct extrapolation from rodent studies could lead to an overestimation of risk in humans. nih.gov While the hemolytic potential in humans is considered low, further research is needed to fully understand the biochemical basis for this resistance and to confirm the safety margins for sensitive subpopulations.
Beyond hemolysis, there are significant data gaps concerning other potential long-term health effects in humans. The carcinogenicity of 2-butoxyethanol and, by extension, BAA, remains an area of uncertainty. While some animal studies have shown tumor formation, these are often considered secondary to the hemolytic effects and their relevance to humans is debated. researchgate.net There is a need for more research to clarify the carcinogenic potential, if any, of BAA in humans, independent of hemolysis.
Similarly, the potential for reproductive and developmental toxicity in humans is not well-established. who.int While some animal studies have been conducted, data on the effects of BAA on human reproductive health are very limited. who.intnih.gov Given the widespread use of 2-butoxyethanol, understanding its potential impact on fertility, pregnancy, and child development is a critical area for future investigation. This includes elucidating the mechanisms by which BAA might cross the placental barrier and affect fetal development.
Key areas of mechanistic uncertainty are summarized below:
| Health Endpoint | Mechanistic Uncertainty & Research Need |
| Hematotoxicity | The biochemical basis for the lower sensitivity of human erythrocytes to BAA-induced hemolysis compared to rodents needs further clarification to refine risk assessments. nih.gov |
| Carcinogenicity | It is unclear if BAA poses a carcinogenic risk to humans at exposures that do not cause hemolysis. The relevance of tumor findings in animal studies to humans is a key uncertainty. researchgate.net |
| Reproductive & Developmental Toxicity | There is a significant lack of data on the potential for BAA to cause reproductive or developmental effects in humans. Mechanistic studies on placental transfer and effects on fetal development are needed. who.intnih.govnih.gov |
Development of Integrated Approaches for Exposure and Health Risk Management
Future risk management for BAA will benefit from a move towards more integrated and sophisticated assessment approaches. This involves combining advanced exposure modeling with a deeper understanding of the compound's biological mechanisms to provide a more holistic view of risk.
Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool in this regard. researchgate.netmdpi.com PBPK models can simulate the absorption, distribution, metabolism, and excretion of 2-butoxyethanol and BAA in both rats and humans. nih.gov These models are essential for extrapolating findings from animal studies to humans and for predicting internal dose concentrations of BAA from various exposure scenarios (e.g., inhalation, dermal). researchgate.netfood.gov.uk By incorporating data on species-specific parameters, such as metabolism rates and protein binding, PBPK models can help to quantitatively address the uncertainties arising from species differences in toxicity. nih.govresearchgate.net Future development of PBPK models should focus on refining parameters for vulnerable populations and incorporating more complex exposure scenarios.
Another key area for development is the application of cumulative risk assessment frameworks. epa.govmdpi.com Humans are typically exposed to a multitude of chemicals simultaneously. Cumulative risk assessment seeks to evaluate the combined risk from exposure to multiple chemicals that may have similar toxic effects. epa.gov While specific frameworks for BAA are not yet established, this approach is gaining traction for other chemical classes, such as phthalates. epa.gov Future research should investigate whether BAA shares common mechanisms of toxicity with other environmental or occupational chemicals, which would necessitate a cumulative risk assessment approach to be truly health-protective.
An integrated approach to risk management would involve the following components:
Advanced Biomonitoring: Utilizing sensitive analytical methods to conduct longitudinal and population-level studies to accurately characterize exposure.
Mechanistic Toxicology: Filling data gaps related to non-hemolytic endpoints such as carcinogenicity and reproductive toxicity.
PBPK Modeling: Translating external exposure data into internal dose predictions and extrapolating between species. researchgate.net
Cumulative Risk Assessment: Evaluating the combined risks from BAA and other co-occurring chemicals with similar toxicological profiles. mdpi.com
By integrating these different lines of evidence, a more robust and scientifically sound basis for the management of risks associated with this compound exposure can be established.
Q & A
Q. What are the validated synthesis protocols for producing high-purity butoxyacetic acid, and how is purity quantified?
this compound can be synthesized via the reaction of sodium, butanol, and chloroacetic acid under controlled conditions (60°C, reflux for 90 min). Post-reaction, purification involves azeotropic distillation, acidification with sulfuric acid, and ether extraction. Purity is assessed using thin-layer chromatography (TLC) with ethyl acetate-acetic acid-water (70:4:4) as the eluent (Rf = 0.69) and quantified via chromatogram spectrophotometry, achieving >99% purity . Gas chromatography-mass spectrometry (GC-MS) after derivatization with pentafluorobenzyl bromide confirms structural identity, with fragment ions (e.g., m/z 57, 181) serving as diagnostic markers .
Q. How is this compound used as a biomarker for occupational exposure to 2-butoxyethanol (EGBE)?
this compound (BAA) is the primary metabolite of EGBE, formed via oxidative metabolism. Urinary BAA levels correlate with EGBE exposure, making it a biomarker for occupational monitoring. Post-shift urine sampling is recommended, with biological limit values (BMGV) set at 240 mmol/mol creatinine . Analytical methods like GC-MS or LC-MS are used to quantify BAA, with derivatization (e.g., pentafluorobenzyl esters) enhancing detection sensitivity .
Q. What analytical techniques are recommended for detecting this compound in biological matrices?
Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard. Derivatization with pentafluorobenzyl bromide improves volatility and sensitivity, enabling detection limits in blood as low as 22 μM. For urine, ion-pair extraction combined with GC-MS achieves robust quantification, validated in human studies .
Advanced Research Questions
Q. How do inter-individual variations in BAA excretion kinetics impact experimental design for exposure studies?
BAA excretion exhibits significant variability (10-fold differences in urinary concentration between subjects). Peak excretion occurs 2–10 hours post-exposure, with a half-life of ~5.77 hours. To account for variability, studies should include repeated sampling over 24 hours, stratify participants by metabolic phenotypes, and use controlled exposure protocols (e.g., fixed ppm levels of EGBE) . Statistical models (e.g., mixed-effects regression) are recommended to analyze time-course data .
Q. What methodologies address contradictions in interspecies sensitivity to this compound-induced hemolysis?
Human erythrocytes are 10–40× less sensitive to BAA-induced hemolysis than rat cells. In vitro assays using whole blood from diverse populations (e.g., sickle cell patients) show no hemolysis at 2 mM BAA, whereas rat cells lyse at 0.2 mM. To reconcile discrepancies, researchers should:
Q. How can in vitro models simulate dermal absorption and metabolism of BAA for toxicokinetic studies?
Excised human skin mounted in Franz diffusion cells allows quantification of BAA permeation. Receptor fluid (phosphate buffer, pH 7.25) is sampled at intervals, and BAA is derivatized for GC-MS analysis. This method confirmed that BAA generation in skin is negligible compared to systemic metabolism, emphasizing hepatic contribution .
Q. What experimental parameters are critical for assessing BAA’s embryotoxic potential?
Embryotoxicity assays (e.g., rodent whole-embryo culture) require precise BAA dosing (29% abnormality at 1.5 mM). Key endpoints include somite development, otic vesicle morphology, and yolk sac circulation. Controls must account for solvent effects (e.g., DMSO), and statistical power should be calculated to detect low-effect thresholds .
Data Contradiction and Reconciliation
Q. How should researchers interpret conflicting reports on BAA’s pharmacokinetic variability in human studies?
Discrepancies in urinary excretion rates (191–887 µmol/L) arise from factors like genetic polymorphisms in alcohol dehydrogenase (ADH) and cytochrome P450 enzymes. To mitigate bias:
- Use genotyping to stratify participants.
- Standardize exposure duration and route (e.g., inhalation vs. dermal) .
- Apply physiologically based pharmacokinetic (PBPK) models to extrapolate animal data to humans .
Methodological Best Practices
Q. What quality control measures are essential for BAA quantification in large-scale biomonitoring studies?
Q. How to design a longitudinal study evaluating chronic low-dose BAA exposure?
- Cohort selection: Workers in industries using EGBE (e.g., printing, cleaning).
- Endpoints: Urinary BAA, hematological parameters (e.g., erythrocyte fragility), and renal function markers.
- Confounders: Adjust for co-exposure to other glycol ethers (e.g., propoxyacetic acid) via multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
